2-(2-Methoxy-benzamino)-5-nitro-thiazol
Description
Properties
Molecular Formula |
C11H9N3O4S |
|---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-8-5-3-2-4-7(8)10(15)13-11-12-6-9(19-11)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI Key |
WSRONRFWTZSUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular formula: C3H3N3O2S
- Common synonyms: 5-Nitrothiazol-2-amine, Enheptin
- Structure: Thiazole ring substituted with an amino group at position 2 and a nitro group at position 5.
Preparation Methods of 2-Amino-5-nitrothiazole
Halogenation and Thiourea Cyclization Route
A modern and efficient synthetic route avoids hazardous nitration and rearrangement steps by using halogenated nitroetheneamine intermediates:
- Step 1: Halogenation of N,N-dimethyl-2-nitroetheneamine with bromine at low temperature (0-10 °C) in ethanol to form a brominated intermediate.
- Step 2: Reaction of this intermediate with thiourea at ice temperature, followed by stirring at room temperature, leads to cyclization and formation of a thiazole ring.
- Step 3: Treatment with water precipitates 2-amino-5-nitrothiazole as a yellow solid.
This method yields the product with high purity and good yields (up to 99% in intermediate steps and 82.8% in final isolation). The process avoids dangerous nitration and rearrangement, making it safer and more scalable.
Nitration and Rearrangement of 2-Aminothiazole
An older but still referenced method involves:
- Formation of 2-aminothiazole nitrate by treating 2-aminothiazole salts with nitric acid or nitrate salts.
- Rearrangement of the nitrate intermediate using concentrated sulfuric acid at controlled temperatures (below 35 °C) to yield 2-amino-5-nitrothiazole.
- Subsequent purification steps including crystallization, washing, and drying produce the final compound as a light yellow powder with melting point around 200-202 °C.
Though effective, this method requires careful temperature control and handling of strong acids.
Preparation of 2-(2-Methoxy-benzamino)-5-nitro-thiazol
While direct synthesis data for This compound is scarce, the compound can be logically prepared by functionalizing the 2-amino position of 5-nitrothiazole with a 2-methoxybenzamino substituent. The general approach involves:
Starting Material
- Use of 2-amino-5-nitrothiazole as the core scaffold.
Amination with 2-Methoxybenzaldehyde or 2-Methoxyaniline Derivatives
- Reductive amination or nucleophilic substitution reactions can be employed to attach the 2-methoxybenzamino group at the 2-position amino site.
- Typical conditions involve reacting 2-amino-5-nitrothiazole with 2-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) or direct coupling with 2-methoxyaniline derivatives under suitable catalysts or activating agents.
Purification and Characterization
- The product is purified by recrystallization or chromatography.
- Characterization involves melting point determination, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm substitution.
Comparative Data Table: Synthesis Routes of 2-Amino-5-nitrothiazole and Derivatives
Research Findings and Notes
- The halogenation and thiourea method is preferred for industrial synthesis due to safety and yield advantages.
- The nitration-rearrangement method, while classical, involves hazardous reagents and is less favored in modern practice.
- Functionalization of the 2-amino group with aromatic methoxy substituents is typically achieved via reductive amination or nucleophilic substitution, but detailed optimized protocols for this compound are limited in publicly available literature, indicating an area for further experimental research.
- Analytical data such as melting point, purity, and spectral characterization are critical for confirming the structure and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-benzamino)-5-nitro-thiazol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Methoxy-benzamino)-5-amino-thiazol, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-(2-Methoxy-benzamino)-5-nitro-thiazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-benzamino)-5-nitro-thiazol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In cancer research, the compound’s derivatives have been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular weights, and key properties of 2-(2-Methoxy-benzamino)-5-nitro-thiazol with related compounds:
Key Observations :
- The methoxy group in this compound may confer better solubility than nitazoxanide’s acetyloxy group, which requires metabolic activation.
- Carcinogenicity risks observed in nitro-furan/thiazole hybrids (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) highlight the importance of substituent choice. The benzamide group in the target compound may reduce such risks .
Autophagy Activation
- This compound: Derivatives of nitazoxanide (e.g., compound 8 in ) have shown autophagy activation, a mechanism useful in cancer and infectious diseases. The methoxy group may enhance cellular uptake or target specificity .
- Nitazoxanide : A clinically approved antiparasitic drug that activates autophagy via PFOR inhibition. Its metabolite, tizoxanide, shares this mechanism .
Antiparasitic Activity
- Nitazoxanide : Broad-spectrum activity against protozoa (e.g., Cryptosporidium) and helminths. The nitro group is essential for disrupting redox balance in anaerobic pathogens .
Toxicity Profile
- Nitro-furan/thiazole hybrids: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens in rodents, causing bladder and renal tumors .
- This compound: No direct carcinogenicity data, but the benzamide group likely reduces DNA adduct formation compared to formamide derivatives.
Biological Activity
2-(2-Methoxy-benzamino)-5-nitro-thiazol is a synthetic compound with notable potential for various biological activities due to its unique structural features, including a thiazole ring, a methoxy group, and a nitro group. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The thiazole ring contributes to its chemical reactivity and biological properties, while the nitro group is known for its role in antimicrobial and anticancer activities. The methoxy group enhances solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that can damage bacterial DNA, leading to cell death. Studies have shown that analogs with similar structures demonstrate significant efficacy against pathogens like Mycobacterium tuberculosis .
- Anticancer Potential : Compounds with thiazole rings have been investigated for their anticancer effects. The presence of the nitro group may enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting proliferation .
- Anti-inflammatory Effects : Some derivatives of nitro compounds have shown promise in inhibiting inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes common methods used in its synthesis:
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Involves the reaction of a nitro compound with an amine | 55-63 |
| Coupling Reactions | Utilizes coupling agents to form the thiazole ring | Variable |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrothiazole derivatives against E. coli and S. aureus. Results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 μM against E. coli, demonstrating significant potency compared to other tested compounds .
- Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations as low as 1 μM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes .
Comparative Analysis
To further understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Nitrothiazole | Thiazole ring with nitro group | Antimicrobial |
| 2-Aminobenzothiazole | Benzothiazole structure | Significant anticancer activity |
| 3-Nitrophenylthiazole | Thiazole ring with nitrophenyl | Potential use in agrochemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
